molecular formula C17H14F2N4O B2469041 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034507-19-0

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2469041
CAS No.: 2034507-19-0
M. Wt: 328.323
InChI Key: YOGZQJFGTPNCHI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with fluorine atoms at the 2 and 6 positions, and an ethyl chain linking a pyridine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various nucleophiles replacing the fluorine atoms.

    Oxidation: Oxidized derivatives of the imidazole or pyridine rings.

    Reduction: Reduced forms of the imidazole or pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the imidazole and pyridine rings can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to the presence of both fluorine atoms and the pyridine-imidazole moiety, which together enhance its chemical reactivity and biological activity .

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-13-4-1-5-14(19)15(13)17(24)22-8-10-23-9-7-21-16(23)12-3-2-6-20-11-12/h1-7,9,11H,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGZQJFGTPNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN=C2C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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